molecular formula C8H6F3NO5 B14861544 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate

4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate

Cat. No.: B14861544
M. Wt: 253.13 g/mol
InChI Key: TVHHJHXUUUEKKZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate is an organic compound with the molecular formula C8H6F3NO5 It is a derivative of pyridine, featuring both trifluoromethyl and dicarboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For instance, the trifluoromethylation of 4-iodobenzene in the presence of a catalyst such as 2-dimethylamino pyridine (2-DMAP) can yield 4-(Trifluoromethyl)pyridine . Another method involves the oxidation of pyridine-2,6-dicarboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with additional functional groups, while substitution reactions can introduce new substituents at the trifluoromethyl or carboxylic acid positions.

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate involves its ability to interact with various molecular targets. As a chelating agent, it can form stable complexes with metal ions, influencing their reactivity and availability in biological and chemical systems . The trifluoromethyl group also imparts unique electronic properties, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate is unique due to the presence of both trifluoromethyl and dicarboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6F3NO5

Molecular Weight

253.13 g/mol

IUPAC Name

4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid;hydrate

InChI

InChI=1S/C8H4F3NO4.H2O/c9-8(10,11)3-1-4(6(13)14)12-5(2-3)7(15)16;/h1-2H,(H,13,14)(H,15,16);1H2

InChI Key

TVHHJHXUUUEKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(F)(F)F.O

Origin of Product

United States

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